Oxamyl oxime

描述

Contextualization as a Key Metabolite of Oxamyl (B33474)

Oxamyl undergoes degradation in various matrices, including soil, water, and biological organisms. A primary pathway for oxamyl degradation is hydrolysis, which leads to the formation of oximino oxamyl epa.govepa.govfao.org. This hydrolysis can occur abiotically, particularly in neutral to alkaline conditions, and is also facilitated by microbial activity epa.govfrontiersin.orgnih.gov. In plants, oxamyl metabolism also involves the formation of the oxime metabolite, which can then be conjugated to form glucosides regulations.govca.gov. In rats, the major metabolite identified was the β-glucuronide of the oxime regulations.gov.

The conversion of oxamyl to oximino oxamyl is a well-documented process in environmental fate studies. For instance, in aqueous solutions, the stability of oxamyl is pH-dependent, with hydrolysis to oxamyl oxime occurring more readily at higher pH values fao.org. Photolysis can also contribute to the rapid decomposition of oxamyl to the oximino compound in acidic surface water epa.govepa.gov. In soil, oxamyl degrades relatively rapidly, with half-lives ranging from a few days to several weeks, and this degradation involves the formation of the oximino derivative epa.govepa.govnih.govca.gov.

Research Significance of Oximino Oxamyl in Environmental and Biological Systems

The research significance of oximino oxamyl stems directly from its prevalence as a degradation product of oxamyl. Understanding the formation, persistence, and further transformation of oximino oxamyl is essential for assessing the environmental behavior and potential impact of oxamyl applications.

Studies have investigated the degradation of oxamyl by microorganisms, highlighting the role of bacteria, such as Pseudomonas species and Enterobacter ludwigii, in hydrolyzing oxamyl to this compound frontiersin.orgnih.govresearchgate.net. This microbial degradation is a major factor controlling the dissipation of oxamyl in the environment frontiersin.orgnih.govresearchgate.net. Research has also identified genes, such as cehA, that are involved in the hydrolysis of oxamyl to its oxime metabolite by these bacteria frontiersin.orgnih.gov.

The mobility of oxamyl and its degradates, including oximino oxamyl, in soil and their potential to reach groundwater have been subjects of research epa.govnih.govepa.govepa.gov. While oxamyl is considered highly mobile in soil based on its properties, rapid biodegradation can limit its leaching under field conditions epa.gov. However, studies have indicated that both oxamyl and its oximino degradate can move to deeper soil depths epa.gov.

Furthermore, the presence of oximino oxamyl in treated crops has been investigated. It has been detected in fruits like apples, oranges, and tomatoes as a metabolite of oxamyl chemicalbook.com. The uptake of oxamyl and/or this compound by succeeding crops planted in treated soil has also been observed, although significant residues in edible parts may decrease over time fao.org.

Research findings related to the environmental fate of oxamyl and the formation of oximino oxamyl are summarized in the table below:

| Environmental Compartment | Degradation Process(es) Leading to Oximino Oxamyl Formation | Key Findings | Source(s) |

| Water | Hydrolysis (pH-dependent), Photolysis | Hydrolysis is faster at higher pH; Photolysis is significant in acidic surface water. epa.govfao.org | epa.govfao.org |

| Soil | Hydrolysis, Microbial metabolism | Rapid degradation with half-lives of days to weeks; Oximino derivative is a primary product. epa.govepa.govnih.govca.gov | epa.govepa.govnih.govca.gov |

| Plants | Metabolism (Hydrolysis and Conjugation) | Formed as a metabolite and can be conjugated to glucosides. regulations.govca.gov | regulations.govca.gov |

| Animals (Rats) | Metabolism (Hydrolysis and Conjugation) | Major metabolite is the β-glucuronide of the oxime. regulations.gov | regulations.gov |

The study of oximino oxamyl in academic research provides crucial insights into the environmental persistence, mobility, and biological fate of oxamyl, contributing to a more comprehensive understanding of the impact of this pesticide.

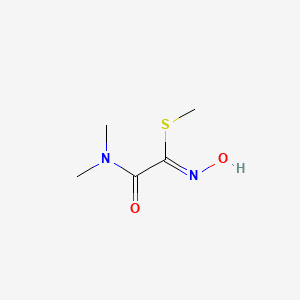

Structure

3D Structure

属性

IUPAC Name |

methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDWGGCIROEJJW-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=N/O)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Record name | ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897361 | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanimidothioic acid, 2-(dimethylamino)-n-hydroxy- is a white powder., White solid; [CAMEO] | |

| Record name | ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30558-43-1, 66344-33-0 | |

| Record name | ETHANIMIDOTHIOIC ACID, 2-(DIMETHYLAMINO)-N-HYDROXY- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030558431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(dimethylamino)-N-hydroxy-2-oxothioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMYL OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2VR7FW48D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotic Transformation and Degradation Pathways of Oximino Oxamyl

Enzymatic Hydrolysis Mechanisms

The initial and critical step in the detoxification of oximino oxamyl (B33474) is the enzymatic hydrolysis of its carbamate (B1207046) ester bond. This reaction is catalyzed by specific hydrolases that exhibit varying degrees of specificity.

The primary enzyme responsible for the initial breakdown of oximino oxamyl is a carbamate hydrolase. researchgate.netfrontiersin.orgnih.gov This enzyme cleaves the ester linkage in the oximino oxamyl molecule, leading to the formation of its less toxic metabolite, oxamyl oxime, and methylamine. frontiersin.orgnih.gov

Research has shown that certain bacterial strains possess hydrolases with a relaxed degrading specificity. researchgate.netfrontiersin.orgnih.gov These enzymes are not only effective against oximino oxamyl but can also hydrolyze other carbamates. For instance, isolates capable of degrading oximino oxamyl have demonstrated the ability to transform other oximino carbamates like aldicarb (B1662136) and methomyl (B1676398), as well as aryl-methyl carbamates such as carbofuran (B1668357) and carbaryl (B1668338). researchgate.netfrontiersin.orgnih.gov This broad specificity suggests a common enzymatic mechanism for the degradation of the carbamate moiety shared by these pesticides.

The genetic basis for carbamate hydrolase activity in oximino oxamyl-degrading bacteria has been identified. researchgate.netfrontiersin.orgnih.gov A key gene, designated as cehA, has been found in all studied oximino oxamyl-degrading bacterial strains. researchgate.netfrontiersin.orgnih.gov This gene shares high homology with the carbaryl hydrolase gene previously identified in carbaryl- and carbofuran-degrading bacteria. researchgate.netfrontiersin.orgnih.gov

Transcription analysis has confirmed the direct involvement of the cehA gene in the hydrolysis of oximino oxamyl. researchgate.netfrontiersin.orgnih.gov The presence and expression of this gene are strongly correlated with the ability of microorganisms to break down the pesticide. frontiersin.orgnih.gov The cehA gene is considered environmentally relevant for the soil biodegradation of oximino oxamyl, with its abundance positively correlating with the degradation rates of the pesticide in agricultural soils. frontiersin.orgnih.gov

Plant Metabolism and Translocation of Oximino Oxamyl

The metabolic fate of oxamyl in plants primarily involves its conversion to oximino oxamyl (also known as this compound or IN-A2213) through the hydrolysis of the carbamate group. This initial transformation is a key step that leads to a variety of subsequent metabolic pathways, including conjugation and further degradation. The resulting metabolites are then subject to translocation within the plant's vascular systems.

Formation and Persistence Kinetics in Plant Tissues (e.g., Tomato, Peanut, Tobacco)

The formation of oximino oxamyl is a rapid process following the application of oxamyl to plants. However, its persistence varies depending on the plant species and the specific tissue.

In tomato (Lycopersicon esculentum), oxamyl degrades hydrolytically to form oximino oxamyl. researchgate.net Studies on the dissipation of the parent compound, oxamyl, in tomato fruits have shown a half-life of approximately 2.88 to 4 days, indicating a relatively rapid degradation, which leads to the formation of oximino oxamyl and other metabolites. researchgate.net

For peanut (Arachis hypogaea) plants, metabolism studies have shown that oxamyl is almost completely metabolized. In one field study, less than 0.5% of the total radioactive residue (TRR) remained as oxamyl or oximino oxamyl in mature plants, with the majority of the radioactivity being incorporated into polar conjugates. fao.org This suggests that while oximino oxamyl is formed, it is not persistent and is quickly converted into other metabolites. fao.org

In tobacco (Nicotiana tabacum), the metabolism of [¹⁴C]oxamyl has been investigated in seedlings. In these studies, oxamyl and oximino oxamyl accounted for approximately 10% and 1% of the extractable residues, respectively, indicating the formation of oximino oxamyl, though at lower concentrations compared to the parent compound shortly after application. fao.org

Interactive Data Table: Persistence of Oximino Oxamyl and its Parent Compound in Various Plant Tissues

| Plant | Tissue | Compound | Concentration/Residue Level | Half-life (t½) | Reference |

| Tomato | Fruit | Oxamyl | - | ~2.88 - 4 days | researchgate.net |

| Peanut | Mature Plant | Oxamyl + Oximino Oxamyl | < 0.5% of TRR | Not Determined | fao.org |

| Tobacco | Seedlings | Oximino Oxamyl | ~1% of extractable residues | Not Determined | fao.org |

Conjugation and Further Metabolite Formation (e.g., Glucoside Conjugates)

Following its formation, oximino oxamyl is further metabolized, primarily through conjugation with glucose to form glucoside conjugates. This is a common detoxification pathway in plants, increasing the water solubility of the compound and facilitating its storage in vacuoles or further transport.

In tomato plants, the metabolic pathway includes the conjugation of oximino oxamyl (IN-A2213) with glucose to yield IN-QKT34. nih.gov Further metabolism can also lead to the formation of other polar metabolites. nih.gov

In peanut plants, the metabolism of oxamyl leads to the formation of highly polar compounds. These include the glucose conjugate of oximino oxamyl, as well as the glucose conjugate of a demethylated form of oximino oxamyl, identified as methyl-N-hydroxy-N'-methyl-1-thio-oxamimidate. fao.org In mature peanut hay, these polar conjugates can account for over 99% of the radioactivity. fao.org

Tobacco plants also exhibit this conjugation pathway. Studies with [¹⁴C]oxamyl have shown that a significant portion of the radioactivity in the leaves is present as a glucose conjugate of oximino oxamyl. fao.org

Translocation Dynamics within Crop Systems

Oximino oxamyl, along with its parent compound and other metabolites, is systemic and can be transported throughout the plant via both the xylem and phloem. This translocation is crucial for the compound's effectiveness against pests in various parts of the plant.

In tobacco , a study using [¹⁴C]oxamyl applied to the foliage of young plants provided insight into its distribution. After 15 days, the radioactivity was distributed as follows:

Treated leaves: 37.6%

New growth: 1.3%

Roots: 0.1%

This demonstrates a significant degree of translocation from the application site to other parts of the plant, including new growth and the root system.

While specific quantitative data on the translocation of oximino oxamyl in tomato and peanut is less detailed in the available literature, the systemic nature of oxamyl suggests that its metabolites, including oximino oxamyl and its conjugates, are also likely to be distributed throughout these plants.

Interactive Data Table: Translocation of [¹⁴C]Oxamyl and its Metabolites in Tobacco

| Plant Part | Percentage of Applied Radioactivity after 15 Days |

| Treated Leaves | 37.6% |

| New Growth | 1.3% |

| Roots | 0.1% |

Abiotic Degradation Mechanisms of Oximino Oxamyl

Hydrolysis in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for many pesticides in aquatic systems, involving the cleavage of chemical bonds by reaction with water. Oximino oxamyl (B33474) is itself a product of the hydrolysis of its parent compound, oxamyl. The rate of oxamyl hydrolysis is notably influenced by pH, leading to the formation of oximino oxamyl.

Influence of pH on Hydrolytic Stability and Reaction Rates

While extensive research details the pH-dependent hydrolysis of oxamyl, resulting in the formation of oximino oxamyl, specific kinetic data focusing solely on the hydrolysis of oximino oxamyl itself is less comprehensively documented in the reviewed literature. Studies on oxamyl have shown that its hydrolysis rate increases significantly with increasing pH. For instance, oxamyl is relatively stable under acidic conditions (e.g., pH 5), with reported half-lives exceeding 30 days. nih.govepa.govfao.org However, in neutral to alkaline solutions, hydrolysis is much more rapid. At pH 7, oxamyl half-lives are around 8 days, while at pH 9, they can be as short as a few hours. nih.govepa.govfao.org This strong dependence on pH for oxamyl hydrolysis directly impacts the rate at which oximino oxamyl is formed in aqueous environments.

Data on the hydrolysis of oxamyl at different pH values:

| pH | Half-life (approx.) | Temperature (°C) | Source |

| 4.5 | 300 weeks | 25 | nih.gov |

| 5 | >31 days | Not specified | nih.govepa.gov |

| 5 | >30 days | 25 | fao.org |

| 6.0 | 17 weeks | 25 | nih.gov |

| 6.9 | 11 days | Not specified | nih.gov |

| 7.0 | 1.6 weeks | 25 | nih.gov |

| 7 | 8 days | Not specified | nih.govepa.govfao.org |

| 8.0 | 1.4 days | 25 | nih.gov |

| 9 | 3 hours | Not specified | nih.govepa.govfao.org |

| 9.1 | 3 days | Not specified | nih.gov |

This table illustrates the rapid increase in the hydrolysis rate of oxamyl as pH becomes more alkaline, leading to faster generation of oximino oxamyl. While oximino oxamyl is generally considered less toxic than the parent compound, its further abiotic hydrolysis pathways and rates have not been as extensively quantified in the provided information. Some sources imply further degradation of oximino oxamyl can occur, potentially leading to products like N,N-dimethyloxamic acid, but the specific hydrolytic steps and their pH dependence for oximino oxamyl itself require further detailed study. fao.org

Isomerization Processes during Aqueous Hydrolysis

Isomerization of oximino oxamyl has been observed in aqueous environments. Specifically, the formation of the (E) isomer of oximino oxamyl from the (Z) isomer has been reported. fayoum.edu.eg While photoisomerization is a known process for oximes, including oximino oxamyl, some observations suggest that isomerization can also occur in aqueous solutions exposed to sunlight, following the hydrolysis of oxamyl to oximino oxamyl. amazonaws.comnih.gov One study indicated that the oximino derivative obtained by hydrolysis in the dark only undergoes photoisomerization upon irradiation, suggesting that isomerization during hydrolysis in the absence of light might be limited or proceed via a different mechanism than photoisomerization. nih.gov However, the observation of isomerization in river water exposed to sunlight, where hydrolysis also occurs, suggests a potential interplay between hydrolysis and isomerization processes in natural aquatic environments. amazonaws.comnih.gov

Photolytic Degradation

Photolysis, the degradation of compounds by light, is another important abiotic transformation pathway for oximino oxamyl in aquatic and terrestrial environments. Oximino oxamyl is formed during the photolytic degradation of oxamyl. fao.orgamazonaws.comnih.govcymitquimica.com

Effect of Ultraviolet Light and Natural Sunlight Exposure

Exposure to ultraviolet (UV) light and natural sunlight significantly influences the degradation of oximino oxamyl. UV light has been shown to accelerate the hydrolysis of oxamyl, leading to the formation of oximino oxamyl, and also causes the formation of the syn-anti isomer of oximino oxamyl. amazonaws.comnih.gov In studies involving the direct irradiation of the oximino derivative (oxamyl oxime), phototransformation has been observed. fayoum.edu.eg Natural sunlight exposure in river water leads to the rapid hydrolysis of oxamyl to oximino oxamyl, which is then gradually converted to its isomer. amazonaws.comnih.gov Artificial sunlight exposure has also been shown to enhance the degradation of oxamyl, yielding oximino oxamyl and its geometrical isomer as major products. fao.org The oximino derivative obtained from dark hydrolysis primarily undergoes photoisomerization when irradiated. nih.gov

Identification and Characterization of Photolysis Products

Research into the photolysis of the oximino derivative of oxamyl has identified specific transformation products. Upon irradiation at 254 nm, the primary photoproduct detected is the (E) isomer of the oximino derivative. fayoum.edu.eg This photoisomerization leads to a photostationary state between the (Z) and (E) isomers under prolonged irradiation. fayoum.edu.eg In studies of oxamyl degradation under artificial and natural sunlight, oximino oxamyl (compound 2) and its geometrical isomer (compound 3) were identified as major products. fao.org Further degradation to (dimethylamino)oxoacetic acid (compound 4) was also observed in these studies, suggesting that oximino oxamyl can undergo further abiotic transformation under photolytic conditions, likely involving subsequent hydrolysis or other reactions. fao.org

The quantum yield for the phototransformation of the oximino derivative upon irradiation at 254 nm has been reported as 0.28. fayoum.edu.eg

Degradation in Soil Matrices

In soil environments, oximino oxamyl is a key degradation product of oxamyl. amazonaws.comnih.govcymitquimica.com While microbial degradation is considered the primary process for oxamyl dissipation in soil, abiotic transformations also play a role in the fate of both oxamyl and its oximino derivative. nih.gov

Studies have shown that oxamyl degrades rapidly in soil, with half-lives ranging from a few days to several weeks, depending on soil type and conditions. nih.govfao.org Oximino oxamyl is consistently observed as a major metabolite during this process. amazonaws.comnih.govcymitquimica.com While some oxamyl-degrading bacterial strains have been found to hydrolyze oxamyl to oximino oxamyl without further transforming the latter, this suggests that either different microbial communities or abiotic processes are responsible for the subsequent degradation of oximino oxamyl in soil.

Further degradation of oximino oxamyl in soil leads to products such as N,N-dimethyloxamic acid and eventually mineralization to 14CO2, particularly in studies using 14C-labeled oxamyl. fao.orgamazonaws.comnih.gov Radioactivity from labeled oxamyl becomes incorporated into the soil organic matter. amazonaws.comnih.gov Under anaerobic soil conditions, the formation and persistence of the oximino compound may increase, and the oxidation to CO2 is delayed compared to aerobic conditions. amazonaws.comcymitquimica.com While the precise contribution of abiotic degradation to the further transformation of oximino oxamyl in soil, separate from microbial activity, is not explicitly quantified in the available literature, its presence as a transient product and the observation of downstream metabolites indicate that it is subject to further degradation processes within the soil matrix.

Chemical Degradation Processes in Soil Systems

The formation of Oximino oxamyl from Oxamyl is largely driven by abiotic hydrolysis, a chemical reaction with water that occurs in soil. nih.govsigmaaldrich.comherts.ac.ukscribd.comherts.ac.uk This process involves the cleavage of the carbamate (B1207046) group from the Oxamyl molecule, yielding Oximino oxamyl. The rate of this hydrolysis is significantly influenced by pH, proceeding more rapidly in neutral to alkaline conditions compared to acidic environments where Oxamyl is more stable. nih.govsigmaaldrich.comherts.ac.ukscribd.comherts.ac.uk

Once formed, the fate of Oximino oxamyl in soil is subject to further transformation. While microbial degradation is often cited as a primary route for the dissipation of Oxamyl and subsequent breakdown of its oxime derivative nih.govsigmaaldrich.comnih.govjst.go.jp, abiotic processes can also contribute to the decline or transformation of Oximino oxamyl. Studies have shown that Oximino oxamyl can be further degraded in soil, although it may also accumulate under certain conditions. nih.govherts.ac.uknih.govepa.govfao.org

Specific abiotic degradation pathways for Oximino oxamyl itself are not as extensively documented as the hydrolysis of its parent compound. However, potential abiotic transformations in soil environments include further hydrolysis of the oxime group or the amide linkage, oxidation, reduction, or reactions with soil mineral surfaces or organic components. The observation of an this compound half-life of 17.5 days in an acidic soil with low microbial activity suggests that abiotic transformation of the oxime can occur independently of significant microbial influence, at least in some soil types. fao.org Furthermore, the reduction of related oxime carbamates by ferrous iron (Fe(II)) has been identified as an important abiotic degradation pathway in reducing (anaerobic) subsurface environments rich in organic matter. While this pathway has been studied for related compounds, it suggests a potential abiotic reduction route for Oximino oxamyl under suitable anaerobic conditions.

Studies on Oxamyl degradation in soil have monitored the levels of Oximino oxamyl over time, providing insight into its persistence. For instance, in various hydrolysis studies, Oximino oxamyl was a major transformation product, reaching high percentages of the applied radioactivity. researchgate.net

| Study Type | pH | Maximum % of Applied Radioactivity as Oxime (Days/Hours) | Final % of Applied Radioactivity as Oxime (Study Duration) | Reference |

| Hydrolysis | 7 | 93% (increasing at end of study) | 93% (30 d) | researchgate.net |

| Hydrolysis | 9 | 83% (increasing at end of study) | 83% (7 hr) | researchgate.net |

| Aqueous Photolysis | 5 | 75% (increasing at end of study) | 75% (16 d) | researchgate.net |

| Aerobic Soil Metabolism | 6.6 | 5.3% (7-14 d) | 1% (51 d) | researchgate.net |

| Aerobic Soil Metabolism | 7.7 | 24% (10 d) | 9% (51 d) | researchgate.net |

| Aerobic Soil Metabolism | 7 | 51% (7 d) | Not detected (60 d) | researchgate.net |

| Aerobic Soil Metabolism | Not reported | 61% (28 d) | 41% (42 d) | researchgate.net |

| Anaerobic Soil Metabolism | 4.6 | 70% (20 d) | 22% (60 d) | researchgate.net |

| Anaerobic Soil Metabolism | 7.7 | 59% (1 d; system 1), 29% (2 d; system 2) | <1% (100 d; system 1 & 2) | researchgate.net |

Influence of Soil Characteristics on Abiotic Decay (e.g., moisture, aeration)

Soil characteristics significantly influence the abiotic degradation of compounds within the soil matrix. For Oximino oxamyl, these characteristics affect both its formation from Oxamyl and its subsequent abiotic transformation.

pH: Soil pH is a critical factor influencing the abiotic hydrolysis of Oxamyl, and thus the rate at which Oximino oxamyl is formed. nih.govsigmaaldrich.comherts.ac.ukscribd.comherts.ac.uk Higher pH values (neutral to alkaline) accelerate Oxamyl hydrolysis, leading to a more rapid appearance of Oximino oxamyl. nih.govsigmaaldrich.comherts.ac.ukscribd.comherts.ac.uk While the direct effect of pH on the abiotic degradation rate of Oximino oxamyl itself is less explicitly detailed, the reported persistence in acidic conditions and a half-life in acidic soil fao.org suggest that pH also plays a role in the oxime's stability against abiotic transformations.

Moisture: Soil moisture content affects the dissolution and transport of chemicals and is crucial for hydrolysis reactions. Increased soil moisture has been shown to increase the degradation rate of Oxamyl herts.ac.ukscribd.comfao.org, which would consequently influence the rate of Oximino oxamyl formation. Higher moisture levels can facilitate abiotic hydrolysis and other chemical reactions that might transform Oximino oxamyl.

Temperature: Temperature affects the kinetics of all chemical reactions, including abiotic degradation processes. Higher soil temperatures generally lead to increased rates of Oxamyl degradation scribd.com, which would promote Oximino oxamyl formation. Similarly, the rates of abiotic transformations of Oximino oxamyl itself would be expected to increase with rising temperature.

Organic Matter: Soil organic matter can influence the adsorption of chemicals, affecting their bioavailability for both biotic and abiotic degradation. herts.ac.uk Adsorption to organic matter can reduce the concentration of a compound in the soil solution, potentially slowing down hydrolysis and other solution-phase abiotic reactions. However, organic matter can also participate in or catalyze certain abiotic reactions, such as the Fe(II)-mediated reduction of oxime carbamates observed in organic-rich reducing environments.

Environmental Fate and Mobility of Oximino Oxamyl

Persistence and Dissipation in Terrestrial Systems

The persistence and dissipation of oxamyl (B33474) and its degradation products, including oximino oxamyl, in soil are influenced by various factors, primarily microbial activity, pH, soil type, and organic matter content. Oxamyl itself is not considered a persistent chemical in soil, with dissipation occurring through chemical degradation and microbial metabolism. frontiersin.orgca.govepa.govepa.gov

Half-Life Studies in Aerobic and Anaerobic Soil Conditions

Studies on oxamyl, which degrades to oximino oxamyl, indicate varying half-lives depending on soil conditions. Under aerobic conditions, oxamyl half-lives in soil have been reported to range from a few days to several weeks. ca.govepa.gov For instance, half-lives of 11 and 15 days were observed in loamy sand (pH 6.8) and fine sand (pH 6.4) respectively, incubated aerobically at 25°C. fao.org Another study reported aerobic half-lives ranging from 21 days in loamy fine sand to 415 days in fine sand at 10°C. nih.gov Mineralization half-lives for 14C-oxamyl in moist aerobic soils ranged from 23 to 46 days. nih.gov

Under anaerobic conditions, the degradation of oxamyl can be more rapid in some soils. A half-life of 6 days was obtained in Keyport silt loam (pH 4.7) under anaerobic conditions. nih.gov Less than 5% of oxamyl remained after one day in four water-saturated, anaerobic subsoils at 10°C. nih.govresearchgate.net The laboratory anaerobic soil metabolism half-life for oxamyl is reported as less than 7 days in silt loam. epa.gov While oxamyl is rapidly degraded under both aerobic and anaerobic conditions, the oxidation to CO2 and incorporation into organic matter can be delayed under anaerobic conditions. researchgate.net

The primary degradation products of oxamyl in soil are the oximino derivative (methyl N-hydroxy-N',N'-dimethyl-1-thiooxamimidate) and its isomer, and N,N-dimethyloxamic acid. ca.govepa.gov Under anaerobic conditions, the concentration of the oximino compound increases. epa.gov

Factors Influencing Soil Dissipation (e.g., soil type, organic matter content)

Several factors significantly influence the rate of oxamyl dissipation in soil, and these factors would consequently affect the presence and persistence of its degradation product, oximino oxamyl. Microbial degradation is considered the main process controlling the environmental dissipation of oxamyl. frontiersin.orgnih.gov Soils exhibiting enhanced biodegradation of carbamates can lead to the rapid dissipation of oxamyl. frontiersin.orgresearchgate.net This enhanced degradation is attributed to the adaptation of soil microbial communities to rapidly degrade oxamyl, a phenomenon that can occur in soils repeatedly treated with the nematicide. frontiersin.orgresearchgate.net

Soil pH is another critical factor. Oxamyl degrades rapidly in neutral to alkaline soils, while it persists in acidic conditions. frontiersin.orgca.govepa.gov Aeration, sunlight, alkalinity, and higher temperatures also increase the rate of decomposition. nih.gov

Soil type and organic matter content also play a role. The mobility of oxamyl increases as the amount of organic matter decreases in the soil. ca.govepa.gov While oxamyl is weakly sorbed by soil, its adsorption coefficient (Kd) can be correlated to the clay content and organic matter content of the soils. fao.orgresearchgate.net Higher organic matter soils generally show marginally higher linear Koc values. fao.org

The moisture content of the soil also affects degradation, with the reaction rate increasing with increasing moisture content until field capacity is reached. researchgate.net

Aquatic Mobility and Leaching Potential

Oxamyl is highly soluble in water and is only weakly sorbed by soil, making it readily mobile for leaching to groundwater. frontiersin.orgherts.ac.ukmontana.edu Oximino oxamyl, as a degradation product, also exhibits mobility in the aquatic environment.

Sorption Characteristics in Soil and Sediment

Oxamyl is weakly adsorbed by soil, with linear Koc values generally ranging from 6 to 10, indicating very high mobility in soil. fao.orgnih.gov Other studies have reported average Koc values ranging from 5 ml/g to 37 ml/g. fao.org The adsorption isotherms for oxamyl are typically linear. researchgate.net

Batch equilibrium sorption studies for oxamyl oxime (oximino oxamyl) have also been conducted. Linear Koc values for this compound ranged from 4 ml/g to 11 ml/g (average 7 ml/g) in various soils, indicating that it also exhibits high mobility and weak sorption in soil. fao.org

In laboratory incubations in dark aerobic natural sediment water systems, oxamyl exhibited very low to low persistence, partitioning to sediment. nih.gov Its major metabolite, oximino oxamyl (IN-A2213), was found primarily in the water phase, exhibiting low to moderate persistence. nih.gov

Assessment of Groundwater Contamination Potential and Detection in Water Bodies

Due to its high water solubility and low soil sorption, oxamyl has the potential to leach to groundwater. frontiersin.orgherts.ac.ukmontana.edu Groundwater studies have shown that significant contamination may occur under certain conditions, particularly in vulnerable soils (e.g., muck, loamy sand, and silt loam) and acidic groundwater. epa.gov

Leaching studies have shown that oxamyl has intermediate to high mobility in soil, and the oximino degradation product moves more rapidly through soil than the parent compound. epa.gov Oxamyl and its oximino degradate have been detected moving to depths of at least three feet in concentrations above 10 ppb. epa.govepa.gov

Oxamyl may also contaminate surface waters through spray drift or runoff. epa.gov Its stability in water is pH-dependent, degrading rapidly in neutral to alkaline environments but persisting in acidic conditions. epa.gov Photolysis can also be significant in acidic surface water. epa.gov

Monitoring data has shown low levels of oxamyl in some food products, but detection in drinking water sources is less frequent. ca.gov In sampling of numerous groundwater and surface water sources in California between 1997 and 2004, oxamyl was not detected at levels above the state MCL. ca.gov However, it has been detected in a small percentage of runoff samples from agricultural fields in Florida. ca.gov

Distribution and Occurrence in Environmental Compartments

Oxamyl is released to the environment primarily through its use as an insecticide, acaricide, and nematicide in agriculture. epa.govnih.gov It is applied to a variety of crops, including apples, potatoes, and tomatoes, which account for a significant portion of its use. epa.gov

If released to air, oxamyl is expected to exist solely as a vapor and is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 1.4 days. nih.gov

In soil, oxamyl dissipates through chemical and microbial degradation, with the formation of degradation products like oximino oxamyl. ca.govepa.gov Its mobility in soil is high, leading to the potential for leaching to groundwater. nih.govherts.ac.uk

In water, oxamyl can be present due to leaching from soil or runoff and spray drift into surface waters. epa.gov It undergoes hydrolysis and photolysis in water, with degradation rates influenced by pH and sunlight exposure. ca.govepa.govepa.gov

While oxamyl has been detected in groundwater and surface water bodies, the frequency and concentration of detection can vary depending on factors such as application rates, soil type, hydrological conditions, and degradation rates. ca.govepa.govepa.govepa.gov Monitoring data also indicates the presence of oxamyl residues in some food crops. ca.gov

The provided outline focuses solely on the environmental fate and mobility of the chemical compound Oximino oxamyl, specifically its environmental concentration profiles in water and soil. While "Oximino oxamyl" is a known degradation product of the pesticide Oxamyl, information directly on the environmental concentrations of Oximino oxamyl itself is less prevalent than data on the parent compound, Oxamyl. The search results primarily discuss the fate and concentrations of Oxamyl and mention Oximino oxamyl as a key degradate. Therefore, the following content will focus on the environmental concentrations of Oxamyl and its degradation to Oximino oxamyl in water and soil, as this is the information available from the search results.

Environmental Concentration Profiles in Water and Soil

The environmental concentration profiles of Oximino oxamyl are intrinsically linked to the fate and degradation of its parent compound, Oxamyl. Oxamyl is a carbamate (B1207046) pesticide that is highly soluble in water and has low volatility, suggesting a potential for leaching into groundwater frontiersin.orgherts.ac.ukepa.gov. It is not expected to be persistent in soil or water systems herts.ac.uk.

In soil, Oxamyl degrades relatively rapidly, with reported half-life values ranging from a few days to several weeks epa.govca.govnih.gov. Laboratory and field studies have shown half-lives between 8–60 days and 7–28 days, respectively frontiersin.orgnih.gov. The degradation of Oxamyl in soil is influenced by microorganisms and pH, with accelerated degradation observed in neutral to alkaline soils frontiersin.orgnih.gov. Under aerobic conditions, the half-life in soil is typically two to four weeks, while under anaerobic conditions, it can be less than one week ca.govepa.gov. The primary degradation products of Oxamyl in soil are an oximino derivative (Oximino oxamyl) and N,N-dimethyloxamic acid ca.govepa.gov. In some field studies, half of the applied Oxamyl dissipated from the soil surface within less than a week ca.govepa.gov.

Despite its relatively rapid degradation, Oxamyl's mobility in soil is considered high, particularly in soils with lower organic matter content ca.gov. This mobility, coupled with its water solubility, indicates a potential for leaching to groundwater frontiersin.orgherts.ac.uk. Studies have detected Oxamyl in groundwater in several U.S. states, including New York, Rhode Island, Massachusetts, Florida, and New Jersey epa.govnih.govepa.gov. Concentrations in groundwater have been reported to range from 1.0 to 395.0 µg/L nih.govepa.gov. For instance, in Long Island, NY, and Rhode Island, concentrations were typically between 5 and 65 ppb nih.gov. In Massachusetts, a maximum concentration of 1.0 ug/L was detected in approximately 3 groundwater wells nih.gov. A database compiling monitoring studies from 1971-1991 detected Oxamyl in 904 out of 23,305 wells sampled, with concentrations ranging from 0.01 to 395.00 ug/l nih.gov. Higher levels, such as 395 µg/L found in Suffolk County, Long Island, NY, were considered atypical epa.gov.

In water, Oxamyl's stability is dependent on pH, degrading rapidly in neutral to alkaline conditions but persisting in acidic conditions ca.govepa.gov. Half-lives in water have been reported as >31 days at pH 5, 8 days at pH 7, and 3 hours at pH 9 nih.govagropages.com. Photolysis can also be a significant degradation pathway in acidic surface water epa.gov. The oximino compound (Oximino oxamyl) is a key hydrolysis and photodegradation product in water epa.govepa.gov.

While Oxamyl itself has been detected in water sources, specific environmental concentration data for Oximino oxamyl in water and soil is less readily available in the provided search results. However, given that Oximino oxamyl is a primary degradation product, its presence in the environment is directly linked to the presence and degradation of Oxamyl. Under anaerobic soil conditions, the oximino compound has been shown to increase epa.gov. Oxamyl and its oximino degradate have been observed to move to depths of at least 3 feet in soil at concentrations greater than 10 ppb epa.gov.

The estimated environmental concentrations (EECs) for Oxamyl residues in surface and groundwater have been estimated to be 1 µg/L and 4 µg/L, respectively epa.gov. These estimates suggest that while Oxamyl and its degradates like Oximino oxamyl are present in the environment due to agricultural use, the typical concentrations might be relatively low, although significant contamination can occur under certain conditions and in vulnerable soils epa.gov.

| Environmental Compartment | Compound | Concentration Range (µg/L or mg/kg) | Location/Conditions | Source |

|---|---|---|---|---|

| Groundwater | Oxamyl | 5 - 65 µg/L | Long Island, NY and Rhode Island | nih.gov |

| Groundwater | Oxamyl | Max 1.0 µg/L | Massachusetts | nih.gov |

| Groundwater | Oxamyl | 0.01 - 395.00 µg/L | Various US locations (1971-1991 database) | nih.gov |

| Groundwater | Oxamyl | 1.4 ppb | Salem County, New Jersey (irrigation well) | epa.gov |

| Groundwater | Oxamyl | >70 µg/L (highest 395 µg/L) | Suffolk County, Long Island, NY (considered atypical) | epa.gov |

| Groundwater (Estimated) | Oxamyl residues | 4 µg/L | United States public water systems (estimated EEC) | epa.gov |

| Surface Water (Estimated) | Oxamyl residues | 1 µg/L | United States public water systems (estimated EEC) | epa.gov |

| Soil | Oxamyl | <0.02 - 0.10 mg/kg | Various US locations and application rates | inchem.org |

| Soil | Oxamyl | > 10 ppb | Moving to 3 feet depth (with oximino degradate) | epa.gov |

| Substance Name | PubChem CID |

|---|---|

| Oximino oxamyl | 6399255 |

| Oxamyl | 31657 |

Microbial Ecology and Biodegradation of Oximino Oxamyl

Impact on Soil Microbial Communities

The introduction of pesticides like oxamyl (B33474) into soil ecosystems can induce significant changes in the structure and function of indigenous microbial communities. As a primary metabolite of oxamyl biodegradation, the presence and subsequent transformation of oximino oxamyl are part of this dynamic interaction. Studies focusing on the degradation of oxamyl have demonstrated that its presence in soil leads to alterations in the abundance and diversity of microorganisms capable of its breakdown. wikipedia.orguni.lu This phenomenon, often termed enhanced microbial degradation, is attributed to the adaptation and proliferation of specific microbial populations that can efficiently metabolize the compound. herts.ac.uksigmaaldrich.comjkchemical.com

Effects on Alpha- and Beta-Diversity Indices of Bacterial Populations

Research into the microbial degradation of oxamyl, which yields oximino oxamyl, indicates that the process is associated with changes in the diversity of the soil bacterial community. wikipedia.orguni.lu While specific quantitative data on the direct impact of oximino oxamyl on alpha- and beta-diversity indices were not explicitly detailed in the reviewed literature, the observed enhanced degradation of oxamyl upon repeated application suggests shifts within the microbial community structure. This adaptation implies changes in both the variety of bacterial species present (alpha-diversity) and the differentiation of communities across different conditions or time points (beta-diversity) as populations capable of metabolizing oxamyl and its metabolites, including oximino oxamyl, become more prevalent.

Observed Shifts in Dominant Bacterial Phyla in Response to Oximino Oxamyl Presence

The microbial degradation of oxamyl and the subsequent presence of oximino oxamyl are linked to shifts in the dominant bacterial populations within soil. Studies have successfully isolated oxamyl-degrading bacterial strains from agricultural soils exhibiting enhanced biodegradation. sigmaaldrich.comjkchemical.com Multilocus sequence analysis (MLSA) has identified some of these active degraders as belonging to the genus Pseudomonas. sigmaaldrich.comjkchemical.com This indicates that repeated exposure to oxamyl, leading to the formation of oximino oxamyl, can favor the growth and dominance of specific bacterial groups equipped with the metabolic capabilities to process these compounds. While a comprehensive analysis of shifts across all dominant bacterial phyla in direct response to oximino oxamyl is not extensively detailed in the provided information, the isolation of specific degrading genera highlights a clear selective pressure influencing community composition.

Molecular Mechanisms of Microbial Degradation

The microbial degradation of oxamyl proceeds through specific enzymatic pathways, leading to the formation of metabolites such as oximino oxamyl. The primary step in the breakdown of oxamyl involves the hydrolysis and cleavage of the methyl carbamoyl (B1232498) bond. nih.govnih.gov This reaction yields methyl (2-dimethyl amino)–N-hydroxy-2-oxoethanimidothioate, commonly known as oximino oxamyl, as a major degradation product. nih.govnih.gov

Genetic Characterization of Carbamate (B1207046) Hydrolase Activity (e.g., cehA gene expression)

Microbial degradation of carbamates, including oxamyl, is often mediated by specific enzymes, notably carbamate hydrolases. Genes encoding these enzymes, such as cehA and mcd, have been implicated in the biodegradation of carbamates in soil. wikipedia.org Research has specifically identified cehA as a novel gene encoding an oxamyl hydrolase. sigmaaldrich.comjkchemical.com This enzyme is responsible for the hydrolysis of oxamyl to oxamyl oxime (oximino oxamyl). sigmaaldrich.comjkchemical.com Studies using techniques like quantitative PCR (q-PCR) have shown that oxamyl application can stimulate the abundance and expression of the cehA gene in soil microbial communities, particularly in soils with a neutral to alkaline pH where rapid degradation is observed. wikipedia.org This genetic characterization underscores the importance of carbamate hydrolases in the initial breakdown of oxamyl and the subsequent formation of oximino oxamyl.

Application of Functional Genomics and Metagenomics to Identify Degrading Organisms

Molecular techniques, including those related to functional genomics and metagenomics, have been applied to investigate the microbial communities and genetic elements involved in the degradation of oxamyl and its metabolites, such as oximino oxamyl. The detection of carbamate hydrolase genes like cehA and mcd in soils using q-PCR is an example of applying molecular methods to assess the genetic potential for degradation within a microbial community. wikipedia.org Furthermore, the use of multilocus sequence analysis (MLSA) in identifying oxamyl-degrading bacterial strains, such as those belonging to the genus Pseudomonas, demonstrates the application of genomic approaches to pinpoint key degrading organisms. sigmaaldrich.comjkchemical.com While comprehensive functional genomics or metagenomics studies specifically centered on the degradation pathway of oximino oxamyl were not detailed in the provided information, these molecular techniques are instrumental in characterizing the microbial diversity and identifying the genes and organisms responsible for the biotransformation of oxamyl to oximino oxamyl and potentially its further degradation.

Bioremediation and Biotransformation Applications

The microbial degradation of oxamyl, leading to the formation and subsequent transformation of oximino oxamyl, holds potential for bioremediation and biotransformation applications. The phenomenon of enhanced microbial degradation, where soil microbial communities adapt to rapidly break down oxamyl, demonstrates the inherent capacity of microbes to biotransform this compound. herts.ac.uksigmaaldrich.comjkchemical.com Studies have shown that the biodegradation rate of oxamyl can be significantly enhanced in the presence of organic amendments like animal manure, highlighting a potential strategy for stimulating microbial activity and accelerating the removal of oxamyl and its metabolites from contaminated soils. uni.lu The isolation of specific bacterial strains capable of degrading oxamyl to oximino oxamyl further suggests the possibility of using these organisms in targeted bioremediation efforts. sigmaaldrich.comjkchemical.com These applications leverage the natural metabolic capabilities of microorganisms to convert oxamyl into less toxic or more readily degradable substances, with oximino oxamyl being a key intermediate in this biotransformation process.

Potential for Enhanced Bioremediation Strategies Targeting Oximino Oxamyl

Enhanced bioremediation strategies for oximino oxamyl can focus on stimulating the activity of indigenous microbial populations or introducing exogenous microorganisms with high degradation capabilities. Studies have shown that amending soil with organic materials, such as animal manures, can significantly enhance the dissipation rate of oxamyl researchgate.net. This enhanced degradation is attributed, in part, to the introduction of microorganisms present in the manure and the creation of a more favorable environment for microbial activity researchgate.netresearchgate.net.

Data from a study investigating the bioremediation of oxamyl in sandy soil amended with different animal manures demonstrated increased dissipation rates compared to unamended soil. researchgate.net

| Amendment Type | Oxamyl Dissipation Rate Enhancement (vs. unamended soil) |

| Bovine Manure | 1.76 times higher |

| Poultry Manure | 1.52 times higher |

| Sheep Manure | 1.44 times higher |

This suggests that the addition of organic amendments can promote the microbial breakdown of oxamyl and its metabolites, including oximino oxamyl researchgate.net.

Furthermore, the isolation of specific bacterial strains capable of degrading oxamyl and producing oximino oxamyl highlights the potential for bioaugmentation – the introduction of specific degrading microorganisms to contaminated sites unicatt.itnih.govfrontiersin.orgfayoum.edu.eg. Identifying and utilizing microbial consortia or pure cultures with high degradation efficiency for both oxamyl and oximino oxamyl is a key aspect of this strategy.

Biotechnological Approaches for Environmental Mitigation of Oximino Oxamyl

Biotechnological approaches for the environmental mitigation of oximino oxamyl involve the application of biological systems or processes to reduce its concentration in contaminated environments. This can include the use of microbial cultures, enzymes, or even genetically modified organisms, although the latter is subject to strict regulations.

Research has identified specific enzymes involved in the hydrolysis of carbamates, such as the carbamate-hydrolase gene cehA unicatt.itnih.govfrontiersin.orgresearchgate.net. This gene has been found in oxamyl-degrading bacterial strains and is directly involved in the hydrolysis of oxamyl nih.govfrontiersin.orgresearchgate.net. While cehA facilitates the initial breakdown of oxamyl to oximino oxamyl, further enzymatic pathways are required for the complete degradation of the oxime metabolite. Identifying and characterizing the enzymes responsible for the breakdown of oximino oxamyl is crucial for developing targeted biotechnological solutions.

Biotechnological strategies could involve the production and application of these specific enzymes to contaminated soil or water nih.gov. Alternatively, microbial strains with enhanced or engineered enzymatic activity for oximino oxamyl degradation could be utilized in bioremediation efforts nih.gov. Studies on oxamyl-degrading bacteria, such as Enterobacter ludwigii, have demonstrated their capability to degrade oxamyl and highlight their potential for bioremediation of contaminated wastewater fayoum.edu.egresearcher.liferesearchgate.net.

The application of molecular techniques, such as quantitative PCR (qPCR), can be used to monitor the abundance of genes like cehA in soil, providing insights into the potential for microbial degradation of oxamyl and its metabolites researchgate.netoup.com. This can help in assessing the effectiveness of bioremediation strategies and understanding the microbial community dynamics in contaminated environments researchgate.net.

Analytical Chemistry and Detection Methodologies for Oximino Oxamyl

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective analysis of oximino oxamyl (B33474) requires appropriate extraction and sample preparation techniques tailored to the specific matrix to isolate the compound from interfering substances.

Protocols for Plant and Crop Material Analysis

Protocols for analyzing oximino oxamyl in plant and crop materials often involve initial extraction using organic solvents. A common approach is blending homogenized plant samples with ethyl acetate (B1210297). fao.orginchem.org Another method utilizes a mixture of acetone (B3395972) and methylene (B1212753) chloride. researchgate.net For some analyses, an acetonitrile (B52724)/methanol (B129727) mixture (80:20) in an accelerated solvent extractor has been employed. fao.org Following extraction, cleanup procedures such as liquid-liquid partitioning are typically performed. fao.orginchem.org Alkaline hydrolysis may be used to convert oxamyl to its oximino metabolite for combined analysis. regulations.govfao.org Solid phase extraction (SPE) using aminopropyl-bonded cartridges has also been reported for cleanup. fao.org

Methods for Soil, Sediment, and Water Sample Preparation

Extraction of oxamyl and its hydrolysis products, including oximino oxamyl, from soil can be performed by blending with ethyl acetate. inchem.org Exhaustive extraction with methanol and water has also been used for soil samples. fao.org Another method for soil involves solid phase extraction (SPE) with methanol. researchgate.net For water samples, a straightforward method involves taking a 10 mL aliquot, acidifying it with an aqueous formic acid solution, and then directly analyzing it by LC-MS/MS, with filtration using a PTFE filter if sediment is present. epa.govepa.gov Earlier methods for water and soil involved extraction, cleanup using a silica (B1680970) Sep-PAK cartridge, followed by HPLC. acs.org

Procedures for Animal and Biological Fluid Processing

Analysis of oximino oxamyl in animal tissues and biological fluids like urine and feces has been investigated. Extraction from animal tissues and excreta has been performed sequentially using hexane, methylene chloride, ethyl acetate, and methanol/water. fao.org For urine analysis, sample preservation by adding chloroform, concentration or extraction of metabolites, and conversion to volatile derivatives for GC detection have been mentioned in the context of oxamyl metabolites, which would likely apply to oximino oxamyl as well. nih.gov Studies on oxamyl metabolism in rats indicate that conjugates of the oximino compound are major elimination products in urine and feces, suggesting that hydrolysis or enzymatic conversion products and their conjugates are key targets for analysis in biological fluids. inchem.orgnih.govepa.govepa.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating oximino oxamyl from other compounds in the sample extract before detection and quantification.

High Performance Liquid Chromatography (HPLC) with UV Detection

High Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the analysis of oxamyl and its oximino metabolite. Oximino oxamyl can be detected at a wavelength of 220 nm. frontiersin.orgnih.gov A mobile phase of acetonitrile:water (20:80 by volume) at a flow rate of 1 mL/min has been used with a C18 column, resulting in a retention time of 2.3 minutes for oxamyl oxime. frontiersin.orgnih.gov Another study used a Zorbax ODS column with detection limits of 1 ppb for oxamyl and 5 ppb for the oximino metabolite in water and soil. acs.org Reversed phase HPLC/UV under isocratic conditions has been used to quantify oxamyl per se, and modifications to methods involving alkaline hydrolysis followed by HPLC-UV analysis of the oximino oxamyl have also been reported. fao.org HPLC with column switching and UV detection (HPLC-CS/UV) has been validated for oxamyl residue determination with a limit of quantification (LOQ) of 0.02 mg/kg and a limit of detection (LOD) of 0.01 mg/kg. fao.org HPLC with post-column derivatization and fluorescence detection (HPLC-PCD/Fluo) is another method used for oxamyl residue analysis in plants. fao.org

An example of HPLC-UV parameters for oxamyl and oximino oxamyl analysis:

| Parameter | Value |

| Detection Wavelength | 220 nm frontiersin.orgnih.gov |

| Mobile Phase | Acetonitrile:Water (20:80 v/v) frontiersin.orgnih.gov |

| Flow Rate | 1 mL/min frontiersin.orgnih.gov |

| Column | GraceSmart RP C18 (150 mm × 4.6 mm) frontiersin.orgnih.gov |

| Retention Time (Oximino Oxamyl) | 2.3 min frontiersin.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of oximino oxamyl, particularly in complex matrices and for achieving low detection limits. An LC-MS/MS method has been developed and validated for the determination of oxamyl and its oxime metabolite in water. epa.govepa.gov This method utilizes atmospheric pressure ionization (API) and multiple reaction monitoring (MRM) mode for detection and quantification. epa.gov This LC-MS/MS method for water samples involves direct injection of an acidified aliquot after filtration if necessary, without requiring extensive cleanup. epa.govepa.gov The reported limit of quantification for both oxamyl and its oxime metabolite using this method was 1.0 ppb. epa.gov LC/MS/MS has also been applied for the simultaneous detection of oxamyl and oximino oxamyl residues in vegetables and fruits, offering advantages in terms of simplicity, speed, accuracy, high sensitivity, and good repeatability, with detection limits of 0.002 mg/kg for oxamyl and 0.001 mg/kg for oximino oxamyl. google.com Additional cleanup using Gel Permeation Chromatography (GPC) followed by conversion of oxamyl to oxamyl-oxime and analysis by GLC/MS improved the LOQ for animal products to 0.01 mg/kg. fao.org

Gas-Liquid Chromatography (GLC) with Specific Detectors (e.g., Sulfur-Sensitive Flame Photometric Detection)

Gas-Liquid Chromatography (GLC) is a common technique for the determination of oxamyl residues, and often involves the conversion of oxamyl to its more volatile oximino derivative (oxamyl-oxime) for analysis. This approach allows for the quantification of both oxamyl and oximino oxamyl as a total residue, reported in oxamyl equivalents. fao.org

A sulfur-sensitive flame photometric detector (FPD) is frequently used in conjunction with GLC for the analysis of sulfur-containing compounds like oxamyl and its oximino metabolite. fao.orgrsc.orgepa.govemerson.com The FPD operates by detecting the characteristic emission from sulfur species in a flame, providing selectivity and sensitivity for these compounds. emerson.com

The general procedure for GLC analysis often involves extraction of the residue from the sample matrix (such as crops or soils) using solvents like ethyl acetate or acetone-dichloromethane. fao.orgrsc.org Cleanup steps, such as liquid-liquid partitioning or column chromatography (e.g., using Florisil), are then performed to remove interfering substances. fao.orgrsc.org Following cleanup, alkaline hydrolysis is typically employed to convert oxamyl to the more volatile oximino fragment (oxamyl-oxime, IN-A2213) before final determination by GLC-FPD. fao.org

While GLC-FPD is effective for determining total oxamyl and its oxime, HPLC methods are also used and can analyze oxamyl and its oxime separately. fao.orgfrontiersin.orgnih.gov

Thin Layer Chromatography (TLC) for Metabolite Analysis

Thin Layer Chromatography (TLC) is utilized for the qualitative analysis of oxamyl and its metabolites, including oximino oxamyl. researchgate.net TLC involves spotting samples on a stationary phase (such as silica gel plates) and using a mobile phase (solvent system) to separate the components based on their differing affinities for the stationary and mobile phases. researchgate.netresearchgate.net

In studies investigating the metabolism of oxamyl in plants, TLC has been employed to analyze extracts for the presence of oxamyl and its degradation products, such as oximino oxamyl. researchgate.netfao.org For instance, in tomato plants, TLC using acetonitrile as a developing solvent has been used for the qualitative analysis of oxamyl and oximino oxamyl. researchgate.net This technique helps visualize the separation of different compounds in the extract, providing an indication of the metabolic profile. researchgate.net

Method Validation, Sensitivity, and Quantification Limits in Research Applications

Method validation is a critical aspect of analytical chemistry to ensure the reliability and accuracy of results. This involves assessing parameters such as sensitivity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). epa.govfrontiersin.orgepa.gov

For oximino oxamyl analysis, reported detection and quantification limits vary depending on the matrix and the specific analytical method used. For instance, a rapid HPLC method for determining oxamyl and its oximino metabolite in water and soil reported detection limits of 1 ppb for oxamyl and 5 ppb for the oximino metabolite. acs.org Another study using LC/MS analysis for oxamyl and its oxime metabolite in soil reported an LOQ and lowest fortification level tested of 10.0 ng/g (ppb). epa.gov In groundwater monitoring studies, detection limits of 1 ppb for oxamyl and 5 ppb for the oximino compound have been reported. epa.gov

Research findings indicate that analytical methods for oxamyl and its metabolites are subject to validation to ensure their suitability for intended applications. For example, an environmental chemistry method for the determination of oxamyl and oxime in water underwent independent laboratory validation and was found to meet the criteria for a scientifically valid method, although minor omissions were noted. epa.gov

The sensitivity of the method is crucial for detecting residues at low environmental or biological concentrations. The use of highly sensitive detectors like FPD in GLC or MS/MS in LC-MS allows for the detection of oximino oxamyl at trace levels. fao.orgepa.govepa.govresearchgate.netepa.gov Quantification limits define the lowest concentration of the analyte that can be reliably measured. These limits are determined during method validation and are essential for regulatory compliance and risk assessment. epa.govfrontiersin.orgepa.gov

Research applications involving the analysis of oximino oxamyl require validated methods with appropriate sensitivity and quantification limits to accurately assess its presence and concentration in various samples, such as environmental matrices or biological samples from metabolism studies.

Data Tables

Based on the search results, here is a summary of some reported detection and quantification limits for oximino oxamyl and oxamyl:

| Analyte | Matrix | Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Source |

| Oximino oxamyl | Water & Soil | RP-HPLC | 5 ppb | Not reported | acs.org |

| Oxamyl | Water & Soil | RP-HPLC | 1 ppb | Not reported | acs.org |

| Oximino compound | Groundwater | Not specified (Analysis for oxamyl and oximino metabolite) | 5 ppb | Not reported | epa.gov |

| Oxamyl | Groundwater | Not specified (Analysis for oxamyl and oximino metabolite) | 1 ppb | Not reported | epa.gov |

| Oxamyl | Soil | LC/MS (DuPont-2392) | Not reported | 10.0 ng/g (ppb) | epa.gov |

| Oxime | Soil | LC/MS (DuPont-2392) | Not reported | 10.0 ng/g (ppb) | epa.gov |

| Oxamyl | Crops (dry/watery) | GLC-FPD (after hydrolysis) | ~0.5 µg in 50-g sample | 0.02 mg/kg | fao.orgrsc.org |

| Oxamyl-oxime | Crops (dry/watery) | GLC-FPD (measured as oxamyl equivalents) | N/A | 0.02 mg/kg | fao.org |

| Oxamyl | Animal products (fat, meat, kidney, liver) | GLC-FPD (after hydrolysis) | N/A | 0.04 mg/kg | fao.org |

| Oxamyl | Animal products (milk) | GLC-FPD (after hydrolysis) | N/A | 0.02 mg/kg | fao.org |

| Oxamyl | Animal products | GLC/MS (after hydrolysis) | N/A | 0.01 mg/kg | fao.org |

| Oxamyl | Water | LC/MS/MS | Not reported | Not reported | epa.gov |

| Oxime | Water | LC/MS/MS | Not reported | Not reported | epa.gov |

| Oxamyl | Tomato fruits | Not specified | 40 ppb | Not reported | researchgate.net |

| Oximino oxamyl | Tomato fruits | Not specified | 120 ppb | Not reported | researchgate.net |

Detailed Research Findings

Research on oximino oxamyl includes studies on its formation as a degradation product of oxamyl and its presence in various matrices. For instance, hydrolysis of oxamyl leads to the formation of the oximino compound (oxamyl-oxime). researchgate.netinchem.orgnih.govepa.gov This hydrolysis is accelerated by UV light and is the major degradative pathway at higher pH values (pH 7 and 9). inchem.orgnih.gov

In plant metabolism studies, oximino oxamyl has been observed as a metabolite. researchgate.netfao.orginchem.org In tomato fruits, the amount of oximino oxamyl was found to fluctuate over time following oxamyl application, reaching a peak and then decreasing, with a subsequent increase observed at later time points. researchgate.net This suggests dynamic metabolic processes in the plant.

Studies on the environmental fate of oxamyl indicate that the oximino compound is also mobile in soil, sometimes moving more rapidly than oxamyl itself. epa.govepa.gov Under anaerobic conditions in soil, the concentration of the oximino compound can increase. epa.govepa.gov

Metabolism studies in rats have shown that oxamyl is extensively metabolized, with conjugates of the oximino compound and other metabolites accounting for a significant portion of the excreted radioactivity. inchem.orgnih.govepa.govpharmacompass.com This indicates that oximino oxamyl undergoes further transformation in biological systems.

Biological Activity and Metabolite Significance of Oximino Oxamyl

Assessment of Intrinsic Biological Activities

Oximino oxamyl (B33474), also known as oxamyl oxime, is the primary metabolite of the carbamate (B1207046) pesticide oxamyl, formed through the hydrolysis of the carbamate ester bond. researchgate.net Scientific assessments consistently indicate that oximino oxamyl possesses significantly lower intrinsic biological activity compared to its parent compound. The metabolic conversion of oxamyl to oximino oxamyl is considered a key detoxification step. epa.govresearchgate.net

Research on the metabolism of oxamyl in tomato plants has shown that the hydrolysis of the methylcarbamoyl group yields what are described as non-insecticidal oxamyl-oximes. fao.org This transformation effectively neutralizes the primary mechanism of toxicity associated with oxamyl and other carbamate pesticides, which is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govregulations.gov While some commercial suppliers may refer to it as an "active compound," detailed toxicological and metabolic studies clarify that its activity is not comparable to the potent neurotoxicity of oxamyl. epa.govfao.orgmedchemexpress.com The formation of oximino oxamyl represents the cleavage of the functional group responsible for AChE inhibition, thus diminishing its pesticidal properties. researchgate.netresearchgate.net

Comparative Biological Activity with Parent Oxamyl and Other Oximino Carbamates (e.g., Aldicarb (B1662136), Methomyl)

A comparison of oximino oxamyl with its parent compound and other related carbamates reveals significant differences in biological activity, primarily linked to their chemical structure and metabolic fate.

Activity Compared to Parent Oxamyl: Oximino oxamyl exhibits substantially lower toxicity than oxamyl. epa.gov The parent compound, oxamyl, is a potent reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). regulations.govnih.gov This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing neurotoxicity in target organisms like insects and nematodes. nih.gov The conversion to oximino oxamyl removes the N-methylcarbamoyl group, which is essential for binding to and inhibiting AChE. researchgate.net Consequently, oximino oxamyl lacks the significant anticholinesterase activity of its parent molecule, rendering it largely non-toxic in this regard. epa.govfao.org

Activity Compared to Other Oximino Carbamates: The parent compounds—oxamyl, aldicarb, and methomyl (B1676398)—are all N-methyl carbamate insecticides and nematicides that function as AChE inhibitors. nih.gov Studies have demonstrated that oxamyl and methomyl can exhibit similar efficacy in controlling nematodes, such as the root-knot nematode (Meloidogyne incognita). researchgate.netnih.gov Similarly, oxamyl and aldicarb are both recognized as effective nematicides and are sometimes used in combination to manage pest populations in crops like cotton. nih.govcabidigitallibrary.org

However, a critical distinction lies in the biological activity of their primary metabolites.

Oxamyl is metabolized via hydrolysis to the less toxic oximino oxamyl, a detoxification pathway. epa.govresearchgate.net

Aldicarb , in contrast, is primarily metabolized through oxidation of its sulfur atom to form aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone. researchgate.netepa.gov Both of these metabolites are also potent acetylcholinesterase inhibitors, meaning the metabolic process can, for a time, maintain or even enhance toxicity before eventual degradation. epa.govwikipedia.org

Methomyl is also metabolized via hydrolysis to methomyl oxime, a process considered a detoxification step, similar to oxamyl. researchgate.net

This fundamental difference in metabolic pathways highlights a key toxicological distinction: while the metabolism of oxamyl and methomyl leads to a rapid reduction in toxicity, the initial metabolism of aldicarb produces metabolites that retain significant biological activity. researchgate.netepa.gov

| Compound | Target Pest Example | Observed Efficacy | Reference |

|---|---|---|---|

| Oxamyl | Root-knot nematode (M. incognita) | Showed rapid knockdown with EC50 and EC90 values similar to methomyl. | researchgate.netnih.gov |

| Methomyl | Root-knot nematode (M. incognita) | Provided significant control, similar to oxamyl, in greenhouse tests. | researchgate.netnih.gov |

| Aldicarb | Reniform nematode (R. reniformis) | Effective nematicide used for comparison and in combination with oxamyl. | nih.govresearchgate.net |

| Parent Compound | Primary Metabolite | Metabolic Pathway | Biological Activity of Metabolite | Reference |

|---|---|---|---|---|

| Oxamyl | Oximino oxamyl (this compound) | Hydrolysis | Significantly lower toxicity; non-insecticidal. Considered a detoxification product. | epa.govresearchgate.netfao.org |

| Aldicarb | Aldicarb sulfoxide, Aldicarb sulfone | Oxidation | Potent acetylcholinesterase inhibitors, retaining high toxicity. | researchgate.netepa.govwikipedia.org |

| Methomyl | Methomyl oxime | Hydrolysis | Lower toxicity than parent compound. Considered a detoxification product. | researchgate.net |

Role as an Intermediate in Metabolic Pathways and Its Biological Implications

Oximino oxamyl is a central intermediate in the metabolic breakdown of oxamyl in a wide range of biological systems, including mammals, plants, and soil microorganisms. researchgate.netepa.govfao.org Its formation is the first and most critical step in the degradation of the parent pesticide.